N-ethyl-4-methyl-1,3-thiazol-2-amine

Beschreibung

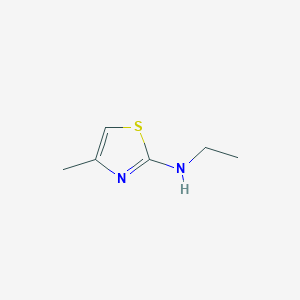

N-Ethyl-4-methyl-1,3-thiazol-2-amine (CAS 15208-47-6) is a heterocyclic organic compound with the molecular formula C₆H₁₀N₂S and a molecular weight of 142.22 g/mol . Structurally, it features a thiazole ring substituted with a methyl group at the 4-position and an ethylamine group at the 2-position.

Eigenschaften

IUPAC Name |

N-ethyl-4-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-3-7-6-8-5(2)4-9-6/h4H,3H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZRGNJOVDRNHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=CS1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of N-ethyl-4-methyl-1,3-thiazol-2-amine typically involves the reaction of 4-methyl-1,3-thiazol-2-amine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an anhydrous solvent like ethanol under reflux conditions. The product is then purified by recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

N-ethyl-4-methyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common for this compound. .

Wissenschaftliche Forschungsanwendungen

N-ethyl-4-methyl-1,3-thiazol-2-amine has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives, which are used in various chemical reactions and processes.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties. It is also investigated for its role in enzyme inhibition and receptor modulation.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer, infections, and neurological disorders.

Industry: This compound is used in the production of dyes, biocides, and chemical reaction accelerators

Wirkmechanismus

The mechanism of action of N-ethyl-4-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, blocking the activity of enzymes involved in critical biochemical processes. It may also bind to receptors, modulating their activity and influencing cellular signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The bioactivity and physicochemical properties of 2-aminothiazoles are highly dependent on substituents at the 4-position of the thiazole ring and the N-group of the amine. Below is a comparative analysis with key analogs:

Table 1: Structural and Molecular Comparison

Key Observations :

- Alkyl vs. Aryl Substituents : this compound has smaller alkyl groups compared to analogs like 10s or 4i , which bear bulky aryl or triazolyl substituents. This difference impacts solubility and bioavailability; alkyl-substituted compounds like N-ethyl-4-methyl are likely more lipophilic than polar aryl derivatives .

- In contrast, chloro substituents (e.g., in 4i) introduce electron-withdrawing effects, which may alter reactivity .

Table 2: Bioactivity Comparison

Key Findings :

- Tubulin Inhibition: Compound 10s (N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine) exhibits potent antiproliferative activity by binding to tubulin’s colchicine site, disrupting microtubule dynamics . This suggests that aryl-substituted 2-aminothiazoles are promising candidates for anticancer drug development.

- Anti-inflammatory Activity : Triazolyl-substituted analogs like 4i demonstrate efficacy in modulating inflammatory pathways, likely due to interactions with kinases or cytokine receptors .

- Anti-tubercular Activity: Derivatives such as 49 (N-(2,6-Dimethylphenyl)-4-phenyl-1,3-thiazol-2-amine) highlight the versatility of 2-aminothiazoles in targeting microbial pathogens .

Biologische Aktivität

N-ethyl-4-methyl-1,3-thiazol-2-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound belongs to the thiazole family, characterized by a five-membered heterocyclic structure containing sulfur and nitrogen. The synthesis of thiazole derivatives typically involves methods such as the Hantzsch thiazole synthesis, where various amines and carbonyl compounds are reacted under specific conditions to yield the desired thiazole compounds.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine showed potent antiproliferative activity against human cancer cell lines with IC50 values ranging from 0.36 to 0.86 μM . The mechanism involves inhibition of tubulin polymerization, which is crucial for cancer cell division.

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | 0.36 - 0.86 | Tubulin polymerization inhibition |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Chromobacterium violaceum, indicating potential as an antibacterial agent . The structure-activity relationship suggests that substitutions on the thiazole ring can enhance antimicrobial efficacy.

Anti-inflammatory Properties

Thiazole derivatives have been studied for their anti-inflammatory activities, particularly through the inhibition of enzymes involved in leukotriene synthesis. A series of N-aryl thiazole derivatives demonstrated significant inhibition of 5-lipoxygenase (LOX), a key enzyme in inflammatory pathways . This suggests that this compound may possess similar properties.

Case Studies and Research Findings

- Anticancer Study : A compound structurally related to this compound was tested against several cancer cell lines. The results indicated that modifications to the thiazole structure could lead to enhanced anticancer activity by targeting tubulin dynamics .

- Antimicrobial Evaluation : In a comparative study of various thiazole derivatives, N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) lower than standard antibiotics .

- Anti-inflammatory Mechanism : In vivo studies showed that certain thiazole derivatives reduced inflammation markers in animal models by inhibiting LOX activity, suggesting a therapeutic potential for treating inflammatory diseases .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-ethyl-4-methyl-1,3-thiazol-2-amine?

The synthesis typically involves multistep routes starting with functionalization of the thiazole core. For example, analogous compounds like N-(4-methylphenyl) derivatives are synthesized via:

- Reaction of 4-methyl-1,3-thiazol-2-amine with bromoacetyl bromide in a basic aqueous medium to form intermediates (e.g., 2-bromo-N-(4-methylthiazol-2-yl)acetamide) .

- Coupling with heterocyclic cores (e.g., 1,3,4-oxadiazoles) in aprotic polar solvents like DMF or DMSO under reflux . Key considerations include controlling reaction stoichiometry, temperature, and solvent polarity to avoid side reactions like over-alkylation.

Q. Which analytical techniques are critical for structural characterization of this compound?

- Nuclear Magnetic Resonance (NMR): H and C NMR verify substituent positions and purity. For example, thiazole protons resonate at δ 6.5–7.5 ppm, while ethyl groups show signals near δ 1.2–1.4 ppm (triplet) and δ 3.0–3.5 ppm (quartet) .

- X-ray Crystallography: Resolves bond lengths and angles, as demonstrated in related thiazole structures (e.g., N-(2,4,6-trimethylphenyl)-1,3-thiazol-2-amine with a C–S bond length of 1.74 Å) .

- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., expected [M+H]+ for C₆H₁₁N₂S: 143.07).

Q. How is the biological activity of this compound screened in preliminary studies?

- Antimicrobial Assays: Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) .

- Cytotoxicity Profiling: MTT assays on cancer cell lines (e.g., IC₅₀ values in the range of 10–30 μM for U251 glioblastoma cells) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?

- Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring enhance antimicrobial activity by improving membrane permeability .

- Heterocyclic Modifications: Replacing the oxadiazole core with triazoles or morpholine rings alters binding to targets like DNA repair enzymes (e.g., ATR kinase inhibition) .

- Quantitative SAR (QSAR): Computational models predict logP and polar surface area to balance solubility and bioavailability .

Q. What experimental strategies resolve contradictions in reported biological data for thiazole derivatives?

- Standardized Assay Conditions: Control variables like solvent (DMSO concentration ≤1%), cell passage number, and incubation time .

- Target Validation: Use CRISPR knockouts or siRNA silencing to confirm mechanism (e.g., apoptosis induction via caspase-3 activation) .

- Meta-Analysis: Cross-reference data from orthogonal studies (e.g., crystallography for binding modes vs. enzymatic inhibition assays) .

Q. How can advanced spectroscopic methods address challenges in characterizing thiazole derivatives?

- Dynamic NMR: Detects rotameric equilibria in flexible substituents (e.g., ethyl groups) by variable-temperature studies .

- 2D NMR (COSY, NOESY): Assigns overlapping proton signals in crowded aromatic regions .

- SC-XRD (Single-Crystal X-ray Diffraction): Resolves tautomeric forms, as seen in 4-(4-chlorophenyl)-N-benzylidene derivatives (monoclinic P21 space group, β = 97.98°) .

Q. What computational tools are used to predict the interaction of this compound with biological targets?

- Molecular Docking (AutoDock Vina): Screens binding affinity to receptors (e.g., DNA gyrase; docking scores ≤-7.0 kcal/mol indicate strong interactions) .

- MD Simulations (GROMACS): Models ligand-protein stability over 100 ns trajectories, analyzing RMSD and hydrogen bond occupancy .

- Pharmacophore Mapping (LigandScout): Identifies critical interaction sites (e.g., hydrogen bonds with Thr165 of ATR kinase) .

Methodological Notes

- Synthesis Reproducibility: Ensure anhydrous conditions for coupling reactions to prevent hydrolysis of intermediates .

- Data Validation: Cross-check NMR assignments with DEPT-135 and HSQC to confirm quaternary carbons and proton environments .

- Ethical Reporting: Disclose solvent purity, cell line authentication, and statistical methods (e.g., ANOVA for IC₅₀ comparisons) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.